4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, depending on the specific reaction conditions employed.
Scientific Research Applications
4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness
4,4,4-Trifluoro-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one is unique due to its combination of trifluoromethyl and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-11-7-19-14(20-8-11)23-10-12-3-2-6-21(9-12)13(22)4-5-15(16,17)18/h7-8,12H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCWMQNZBROBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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